2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile, also known as AZD1080, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3), specifically GSK-3 alpha and beta isoforms. Studies have shown it to be a potent inhibitor with Ki values of 6.9 nM and 31 nM for GSK-3 alpha and beta respectively PubChem: . GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative diseases, diabetes, and cancer [].
Due to its ability to inhibit GSK-3, AZD1080 has been explored as a potential therapeutic agent for several conditions. Here are some areas of investigation:
Because GSK-3 is implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, AZD1080 has been studied for its potential neuroprotective effects. Studies suggest it may improve cognitive function and neuronal survival in animal models [, ].
Inhibition of GSK-3 may improve insulin sensitivity and glucose metabolism. Studies in animal models have shown promise for AZD1080 in managing diabetes [].
GSK-3 signaling can play a role in tumor cell proliferation and survival. Some research suggests AZD1080 may have anti-tumor effects, either alone or in combination with other therapies.
AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK3β), a serine/threonine kinase implicated in various cellular processes, including metabolism, cell differentiation, and neuronal function. The compound has a chemical structure that allows it to bind effectively within the ATP pocket of GSK3β, demonstrating a Ki value of 6.9 nM for GSK3α and 31 nM for GSK3β, indicating its high potency against these kinases . AZD1080 has been investigated for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to inhibit tau phosphorylation, a key pathological event in tauopathies .
Research suggests this compound acts as a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in regulating various cellular processes []. Specifically, it inhibits the activity of GSK-3alpha and GSK-3beta subtypes with high potency []. GSK-3 is implicated in several diseases, and understanding compounds that interact with it is of interest in the field of medicine [].
AZD1080 exhibits notable biological activity by reversing cognitive deficits in animal models and improving synaptic plasticity. In studies involving Sprague-Dawley rats, AZD1080 was shown to inhibit tau phosphorylation in a dose-dependent manner, with an IC50 value of 324 nM . Furthermore, it has demonstrated efficacy in enhancing long-term potentiation in hippocampal slices and improving cognitive performance in behavioral tests . Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders.
AZD1080 is primarily being investigated for its applications in treating neurodegenerative diseases, particularly Alzheimer's disease. Its ability to inhibit GSK3β makes it a candidate for reversing synaptic dysfunction and cognitive deficits associated with tau pathology. Additionally, studies have indicated potential applications in cancer treatment, specifically ovarian cancer, where GSK3β inhibition may suppress tumor development . The compound is also being explored for its effects on other neurological conditions due to its selective inhibition profile.
Interaction studies have shown that AZD1080 selectively inhibits GSK3β while exhibiting significantly lower activity against other kinases such as cyclin-dependent kinase 2 (CDK2) and extracellular signal-regulated kinase 2 (ERK2). This selectivity is crucial for minimizing off-target effects that could lead to adverse reactions in patients. In vitro studies demonstrate that AZD1080 effectively reduces tau phosphorylation levels in human cell lines expressing tau protein .
Several compounds share structural or functional similarities with AZD1080. Below is a comparison highlighting their unique features:
Compound Name | Target Kinase | Ki Value (nM) | Selectivity | Application Area |
---|---|---|---|---|
Lithium Chloride | GSK3 | 1500 | Non-selective | Bipolar disorder |
Tideglusib | GSK3 | 100 | Non-selective | Alzheimer's disease |
CHIR99021 | GSK3 | 25 | Selective | Stem cell maintenance |
AR-A014418 | GSK3 | 30 | Selective | Cancer research |
AZD1080 stands out due to its high selectivity and potency against GSK3β compared to these compounds. While lithium chloride is a non-selective inhibitor with broader effects, AZD1080's targeted action minimizes potential side effects associated with broader kinase inhibition. Tideglusib and CHIR99021 also demonstrate selective inhibition but do not exhibit the same degree of brain permeability as AZD1080 .